molecular formula C5H5ClN2 B016104 2-Amino-4-chloropyridine CAS No. 19798-80-2

2-Amino-4-chloropyridine

Cat. No. B016104
CAS RN: 19798-80-2
M. Wt: 128.56 g/mol
InChI Key: RQMWVVBHJMUJNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-chloropyridine has been explored through various methods, emphasizing its accessibility and the efficiency of synthesis routes. Notably, Liao Jian-qiao (2010) reported a three-step synthesis process starting from methyl 4-chloropicolinate, achieving an overall yield of 68.5% (Liao Jian-qiao, 2010). This process was highlighted for its simplicity and feasibility for large-scale preparation. Another approach by K. Gudmundsson et al. (1997) involved an efficient large-scale synthesis through modifications of existing literature procedures, also enabling the preparation of various polychlorinated 2-aminopyridines (Gudmundsson, Hinkley, Brieger, Drach, & Townsend, 1997).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloropyridine has been studied extensively. For instance, the work on bis(4-amino-2-chloropyridinium) tetrachlorozincate (II) monohydrate provided insights into its structural characteristics, revealing hydrogen bonding and π−π stacking interactions that may contribute to the stabilization of the crystal structure (Najla Karâa et al., 2013).

Chemical Reactions and Properties

2-Amino-4-chloropyridine undergoes various chemical reactions, forming a wide range of derivatives and complexes. Research by Raziyeh Arab Ahmadi et al. (2011) on Co(II) complexes with 2-amino-5-chloropyridine showcases the compound's ability to form stable complexes, highlighting its magnetic and spectroscopic properties (Arab Ahmadi, Safari, Khavasi, & Amani, 2011).

Physical Properties Analysis

The physical properties of 2-Amino-4-chloropyridine, such as melting points, solubility, and crystalline forms, are crucial for its application in various fields. The study by H. Fun et al. (2008) introduced a second monoclinic polymorph of this compound, providing insight into its crystal structure and stability (Fun, Chantrapromma, Jana, Chakrabarty, & Goswami, 2008).

Chemical Properties Analysis

The chemical behavior of 2-Amino-4-chloropyridine, including its reactivity and interaction with other compounds, is a key area of interest. Studies have focused on its role in forming cocrystals and complexes, demonstrating its versatile chemical properties and potential applications in materials science and chemistry (Wardell & Tiekink, 2011).

Scientific Research Applications

  • Synthesis of MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine was developed, which is instrumental in the efficient preparation of MGMT inhibitors. This has implications in the field of medicinal chemistry (Lopez et al., 2009).

  • Antimicrobial Drug Development : Compounds such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derived from 2-Amino-4-chloropyridine, show promise as new antimicrobial drugs. Their antibacterial activity depends on their structure and their interaction with bacterial lipopolysaccharide (Koszelewski et al., 2021).

  • Efficient Large-Scale Synthesis : An improved method for large-scale synthesis of 2-amino-4-chloropyridine has been developed. This enables the convenient preparation of various polychlorinated 2-aminopyridines with higher yields than previously possible (Gudmundsson et al., 1997).

  • Crystal Structure Analysis : The monohydrate hydrochloride salt of 2-amino-3,5-dichloropyridine has been studied, revealing insights into hydrogen bonding patterns and comparing them with previously studied pyridine complexes (Anagnostis & Turnbull, 1998).

  • Antiallergic Activity : N-[2-(4-pyridinyl)-4-pyrimidinyl]ureas and dialkyl [[[2-(4-pyridinyl)-4-pyrimidinyl]amino]methylene]malonates, derived from 2-Amino-4-chloropyridine, have shown potential as antiallergic agents (Lesher et al., 1982).

  • Charge Transfer Studies : Research into 2-amino-5-chloropyridine and 2-amino-6-chloropyridine has provided insights into charge transfer within these molecules, combining experimental and theoretical approaches (Al-Otaibi, 2015).

  • Self-Assembly in Solvents : Studies on 2-aminopyrimidines in nonpolar solvents have shown that they can form less polar species through N-HN hydrogen bonding, indicating their potential for self-assembly applications (Rospenk & Koll, 2007).

  • Molecular Structure at Low Temperatures : The crystal structure of 2-amino-5-chloropyridine at 100 K shows centrosymmetric dimers and extended two-dimensional aggregation, offering insights into its molecular organization under different conditions (Pourayoubi et al., 2007).

  • Pyridyne Intermediate in Amination Reactions : A study of halopyridines revealed the role of a pyridyne intermediate in amination reactions, leading to various amino products. This has implications for synthetic chemistry (Pieterse & Hertog, 2010).

  • Photochemical Dimerization : Ultraviolet irradiation of 2-aminopyridines leads to the formation of dimers, which exhibit unique chemical and physical properties (Taylor & Kan, 1963).

Safety And Hazards

2-Amino-4-chloropyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

2-Amino-4-chloropyridine is a versatile compound with diverse properties, making it useful for a variety of applications. It is widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . Future research may focus on exploring its potential uses in other fields.

properties

IUPAC Name

4-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMWVVBHJMUJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Record name 2-amino-4-chloropyridine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342444
Record name 2-Amino-4-chloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloropyridine

CAS RN

19798-80-2
Record name 4-Chloro-2-pyridinamine
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Record name 2-Amino-4-chloropyridine
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Record name 2-Amino-4-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
S Nagashree, CS Karthik, BL Sudarshan… - Journal of Pharmacy …, 2015 - Citeseer
… In the present study, a series of new Schiff bases of 2-amino-4-chloropyridine derivatives 3(ap) were synthesized from the building blocks of 2-amino-4-chloropyridine (1) and different …
Number of citations: 2 citeseerx.ist.psu.edu
H Siddiqui, A Qureshi, M Khan, A Wahab… - …, 2022 - Wiley Online Library
… 1–35 of 2-amino-4-chloropyridine were synthesized by using … by reacting the 2-amino-4-chloropyridine with substituted … and imine derivatives of 2-amino-4-chloropyridine core gave …
KS Gudmundsson, JM Hinkley, MS Brieger… - Synthetic …, 1997 - Taylor & Francis
… A retrosynthetic analysis revealed that 4, 5 and 6 could be obtained from a common precursor, 2-amino-4-chloropyridine (3).4 Compound 3, however, was not commercially available …
H Tian, QW Liu, H Xu, WB Huang, J Lin… - Synthetic …, 2012 - Taylor & Francis
… Intermediates 2 were prepared through the acylation reaction of 2-amino-4-chloropyridine … by nucleophilic substitution of 2-amino-4-chloropyridine with piperidine as structure backbone…
JP Paolini, RK Robins - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
… 2 -Amino - 4 - chloropyridine (lla) and bromoacetaldehyde gave a 78% yield of 7-chloroimidazo[l, 2-alpyridine. Attempts to react 7-ChlOrOimidazo[ l,aa]pyridine with sodium alkoxides …
E Khan, A Khan, Z Gul, F Ullah, MN Tahir… - Journal of Molecular …, 2020 - Elsevier
… 2-Amino-6-methylpyridine is isostructural to 2-amino-4-chloropyridine in terms of nucleophilic centers. The substitution of an electron withdrawing group (Cl) in addition to NH 2 , aimed …
AC McVey, S Bartlett, M Kajbaf, A Pellacani… - International Journal of …, 2020 - mdpi.com
… Interestingly, removal of the tert-butyloxycarbonyl (Boc) protecting groups from SB002 to yield 2-amino-4-chloropyridine abolished both the enzymatic and growth inhibitory activity of the …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
UG Bijlsma, HJ den Hertog - Recueil des Travaux Chimiques …, 1956 - Wiley Online Library
… 2-Arnino-4dethoxypyridine ( 11) was prepared by heating 2-amino4-chloropyridine (XI) with sodium ethylate solution. XI was obtained together with 4-amino-2-chloropyridine by …
CWN Cumper, A Singleton - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… NN'-Bis-(4-chloro2-pyridy1)urea was filtered off, the filtrate was neu tralised, and the precipitated 2-amino-4-chloropyridine was removed and sublimed to a constant mp of 135-136". …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
SG Kristjan, MH Jack, SB Michael - Synth. Commun, 1997
Number of citations: 2

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